molecular formula C13H8Cl2F6N4 B6595033 Fluazinam-2,6-diamino CAS No. 169327-82-6

Fluazinam-2,6-diamino

Cat. No.: B6595033
CAS No.: 169327-82-6
M. Wt: 405.12 g/mol
InChI Key: BQSFNWUOCXDPDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam-2,6-diamino typically involves the reaction of 4-chloro-2-nitroaniline with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Fluazinam-2,6-diamino undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the original chloro or trifluoromethyl groups .

Biological Activity

Fluazinam-2,6-diamino is a derivative of fluazinam, a fungicide known for its broad-spectrum activity against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and effects on non-target organisms.

Fluazinam operates primarily by disrupting the energy production processes in fungal cells. Its mechanism involves:

  • Inhibition of ATP Synthase : Fluazinam targets ATP synthase, an essential enzyme for ATP production in fungi. This inhibition leads to a decrease in ATP levels, ultimately affecting fungal growth and reproduction .
  • Protonophoric Activity : The compound exhibits protonophoric properties that disrupt oxidative phosphorylation, resulting in uncoupling of mitochondrial respiration . This non-specific action makes it less likely for fungi to develop resistance compared to other fungicides.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant efficacy against various fungal pathogens, particularly those affecting crops:

Pathogen Efficacy Study Reference
Phytophthora infestansEffective in controlling late blight
Botrytis cinereaReduced efficacy reported in some cases
Alternaria solaniExhibits strong antifungal activity

Case Studies

  • Field Trials on P. infestans : In trials conducted in Europe, fluazinam was effective against P. infestans, with no recorded resistance prior to 2014. However, recent studies indicated the emergence of less sensitive isolates in high disease pressure conditions .
  • Impact on Botrytis cinerea : A notable case reported reduced sensitivity in Japanese isolates of B. cinerea, suggesting that while fluazinam is generally effective, localized resistance can develop under specific conditions .

Effects on Non-target Organisms

Research has shown that this compound can impact non-target organisms, particularly insects:

  • Gene Expression Changes : A study involving Leptinotarsa decemlineata (Colorado potato beetle) revealed that exposure to fluazinam altered the expression of genes associated with metabolic detoxification and stress response. Specifically:
    • Upregulation of cytochrome P450 genes was observed after exposure to high concentrations .
    • Behavioral tests indicated no avoidance behavior towards treated leaves; however, larval survival rates were monitored under different exposure times and concentrations .

Summary of Findings on Non-target Effects

Organism Observed Effects Study Reference
Leptinotarsa decemlineataChanges in gene expression
Other non-target insectsMinor behavioral impacts

Toxicological Profile

Fluazinam has been assessed for its toxicity and potential carcinogenic effects:

  • Carcinogenicity Studies : Evidence from studies indicates potential carcinogenic effects in male mice but not in females. Specific liver tumors were noted at high doses .
  • Acute Toxicity : The compound exhibits low acute toxicity via oral and inhalation routes but is a dermal sensitizer in certain animal models .

Properties

IUPAC Name

4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFNWUOCXDPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904091
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169327-82-6
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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